Echinocandin B (ECB) is a naturally occurring lipopeptide antifungal agent primarily produced by various species of the fungus Aspergillus, such as Aspergillus nidulans [, , ] and Aspergillus pachycristatus [, , ]. It belongs to the echinocandin family, a group of cyclic lipopeptides known for their potent antifungal activity []. ECB is considered a valuable precursor for the synthesis of clinically relevant antifungal drugs like anidulafungin [, , , , ].
Future Directions
Novel Analog Development: Continued research into synthesizing novel ECB analogs with enhanced antifungal activity, improved pharmacokinetic properties (e.g., increased oral bioavailability), and reduced toxicity is crucial [, ].
Overcoming Drug Resistance: As fungal resistance to existing antifungal agents is an increasing concern, developing strategies to overcome resistance mechanisms is vital []. This could involve exploring synergistic effects of ECB analogs with other antifungal agents or identifying novel drug targets.
Elucidating Biosynthetic Pathways: Further investigations into the complete biosynthetic pathway of ECB are necessary to understand the enzymatic mechanisms involved and explore potential genetic engineering approaches to enhance production or generate novel analogs [, , ].
Related Compounds
Anidulafungin
Compound Description: Anidulafungin is a semi-synthetic echinocandin antifungal drug. It is a derivative of Echinocandin B and acts as a potent inhibitor of fungal (1,3)-β-d-glucan synthase. Anidulafungin is used intravenously to treat invasive candidiasis. []
Relevance: Anidulafungin is a clinically important antifungal drug derived from Echinocandin B. Its development highlights the significance of Echinocandin B as a starting point for creating effective antifungal therapies. []
Pneumocandin A0
Compound Description: Pneumocandin A0 is an antifungal lipohexapeptide produced by the fungus Glarea lozoyensis. It belongs to the echinocandin family and shares structural similarities with Echinocandin B. Pneumocandin A0 contains trans-4-hydroxy-l-proline and (trans-2,3)-3-hydroxy-(trans-2,4)-4-methyl-l-proline. []
Relevance: Pneumocandin A0's structural resemblance to Echinocandin B and its shared biosynthetic origin, specifically the utilization of a proline hydroxylase for hydroxyproline generation, makes it a relevant related compound. []
Pneumocandin B0
Compound Description: Pneumocandin B0, similar to Pneumocandin A0, is an antifungal lipohexapeptide produced by Glarea lozoyensis. This compound also belongs to the echinocandin family and shares a similar structure with Echinocandin B. A key distinction lies in the replacement of the (trans-2,3)-3-hydroxy-(trans-2,4)-4-methyl-l-proline residue found in Pneumocandin A0 with trans-3-hydroxy-l-proline in Pneumocandin B0. []
Relevance: Pneumocandin B0's close structural relationship to Echinocandin B and its production by the same fungal species that produces Pneumocandin A0 further underscores the relevance of these compounds in understanding the structure-activity relationships within the echinocandin family. []
Caspofungin
Compound Description: Caspofungin is a semi-synthetic echinocandin antifungal drug. It is synthesized from pneumocandin B0 and acts as a potent inhibitor of β-1,3-D-glucan synthase. Caspofungin is used to treat invasive aspergillosis and candidiasis. []
Relevance: Caspofungin's derivation from pneumocandin B0, a close structural analogue of Echinocandin B, highlights the importance of the echinocandin family in developing effective antifungal therapies. []
Cilofungin (LY121019)
Compound Description: Cilofungin is a semi-synthetic analog of Echinocandin B. It is synthesized by chemically reacylating the Echinocandin B nucleus with an N-(4-n-octyloxybenzoyl) acyl unit. Cilofungin exhibits potent anti-Candida activity with low toxicity. []
Relevance: Cilofungin is directly derived from Echinocandin B, showcasing the potential of modifying the Echinocandin B structure to create novel antifungal agents with enhanced properties. []
LY303366
Compound Description: LY303366 is a semi-synthetic analog of Echinocandin B. It is a potent inhibitor of (1,3)-β-d-glucan synthase and has shown efficacy in animal models of human fungal infections. LY303366 is notable for its rapid and potent fungicidal activity against yeasts. [, ]
Relevance: LY303366 represents another successful attempt at modifying the Echinocandin B structure to enhance its antifungal properties. The rapid fungicidal activity of LY303366 distinguishes it from other echinocandins and highlights its potential as a therapeutic agent. [, ]
Echinocandin B Nucleus
Compound Description: The Echinocandin B nucleus is the cyclic hexapeptide core of Echinocandin B. It is generated by enzymatic removal of the linoleoyl side chain from Echinocandin B using the bacterium Actinoplanes utahensis. [, ] The nucleus itself is biologically inactive but serves as a crucial starting material for synthesizing new Echinocandin B analogs with modified acyl side chains. []
Relevance: The Echinocandin B nucleus is directly derived from Echinocandin B and is a key intermediate in the development of semi-synthetic echinocandin analogs. [, ]
FR901379
Compound Description: FR901379 is a naturally occurring echinocandin lipopeptide with potent antifungal activity. Similar to Echinocandin B, it consists of a cyclic hexapeptide core and a fatty acid side chain. []
Relevance: FR901379 is structurally related to Echinocandin B and emphasizes the diversity of naturally occurring echinocandins, offering potential avenues for discovering new antifungal compounds or templates for drug design. []
Echinocandin E
Compound Description: Echinocandin E is a novel echinocandin analog produced by engineering the biosynthetic pathway of Echinocandin B. It exhibits enhanced stability compared to Echinocandin B. [, ]
Relevance: Echinocandin E highlights the possibility of manipulating the biosynthesis of Echinocandin B to generate analogs with improved properties, such as enhanced stability. [, ]
Echinocandin F
Compound Description: Echinocandin F is an unexpected derivative of Echinocandin B, identified during the heterologous expression of a modified echinocandin biosynthetic gene cluster. It is a tetradeoxy echinocandin derivative. []
Relevance: The discovery of Echinocandin F, alongside Echinocandin E, during the heterologous expression of a redesigned Echinocandin B biosynthetic pathway underscores the complexity of these biosynthetic systems and the potential for generating novel analogs. []
Aculeacin A
Compound Description: Aculeacin A is a naturally occurring antifungal agent that also acts as a potent inhibitor of (1-3)-β-D-glucan synthase, similar to Echinocandin B. []
Relevance: Although structurally distinct from Echinocandin B, aculeacin A shares a similar mechanism of action, highlighting the importance of (1-3)-β-D-glucan synthase as a target for antifungal agents and suggesting potential convergent evolution in targeting this pathway. []
Papulacandin B
Compound Description: Papulacandin B is a naturally occurring antifungal agent produced by the deuteromycete Papularia sphaerosperma. Like Echinocandin B, it inhibits glucan synthesis in yeast spheroplasts, suggesting a similar mechanism of action. []
Relevance: Despite structural differences from Echinocandin B, Papulacandin B's shared ability to inhibit glucan synthesis further emphasizes the significance of this pathway in antifungal drug development. []
Source
Echinocandin B was first isolated from the fermentation products of Aspergillus nidulans. The biosynthetic gene cluster responsible for its production has been identified, allowing for deeper insights into its synthesis and potential modifications to enhance efficacy and reduce toxicity. Research has focused on elucidating the genetic and biochemical pathways involved in its biosynthesis, which is essential for understanding how to engineer improved derivatives.
Classification
Echinocandin B is classified as a non-ribosomal peptide antibiotic. It falls under the broader category of echinocandins, which includes other derivatives such as caspofungin, anidulafungin, and micafungin. These compounds are characterized by their cyclic lipopeptide structure and are notable for their unique mechanism of action against fungal pathogens.
Synthesis Analysis
Methods
The biosynthesis of echinocandin B involves a complex pathway that utilizes non-ribosomal peptide synthetases (NRPSs). The key genes identified in the biosynthetic gene cluster include ecdA, which encodes a six-module NRPS responsible for assembling the core structure of echinocandin B. The synthesis begins with the activation of L-ornithine and linoleate, followed by sequential incorporation of various amino acids and modifications through tailoring enzymes.
Technical Details:
Gene Clusters: The echinocandin B biosynthetic gene cluster comprises multiple genes, including those coding for NRPSs and tailoring enzymes such as oxygenases.
Fermentation Conditions: Typically, Aspergillus nidulans is cultured in glucose minimal medium supplemented with specific nitrogen sources to optimize the production of echinocandin B.
Molecular Structure Analysis
Structure
Echinocandin B features a complex molecular structure characterized by multiple hydroxyl groups and a cyclic lipopeptide backbone. Its molecular formula is C52H81N7O16, with a molecular weight of approximately 1042.57 g/mol. The structure consists of a cyclic hexapeptide linked to a fatty acid side chain, which contributes to its biological activity.
Data
Molecular Weight: 1042.57 g/mol
Chemical Formula: C52H81N7O16
Structural Features: Presence of multiple alcohol groups and a hydrolytically labile hemiaminal within its macrocyclic framework.
Chemical Reactions Analysis
Reactions
The synthesis of echinocandin B involves several key reactions:
Activation of Substrates: L-ornithine is activated by acylation, forming an acyl-AMP intermediate.
Peptide Bond Formation: Non-ribosomal peptide synthetases catalyze the formation of peptide bonds between activated amino acids.
Tailoring Reactions: Post-synthetic modifications involve hydroxylation and oxidation reactions mediated by specific oxygenases.
Technical Details:
The incorporation of non-standard amino acids during synthesis is critical for the structural diversity observed in echinocandins.
Enzymatic reactions are facilitated through complex interactions between NRPS modules and accessory enzymes.
Mechanism of Action
Echinocandin B exerts its antifungal effects primarily through inhibition of β-(1,3)-D-glucan synthase, an enzyme critical for cell wall integrity in fungi. By disrupting glucan synthesis, echinocandin B compromises cell wall formation, leading to osmotic instability and ultimately cell lysis.
Process
Binding to Target Enzyme: Echinocandin B binds to the active site of β-(1,3)-D-glucan synthase.
Inhibition of Glucan Polymerization: This binding prevents the enzyme from synthesizing glucan chains necessary for cell wall structure.
Cell Death: The resultant weakened cell wall leads to increased susceptibility to osmotic pressure changes, resulting in cell death.
Data
Target Enzyme: β-(1,3)-D-glucan synthase
Effect on Fungal Cells: Induces osmotic lysis due to compromised cell wall integrity.
Physical and Chemical Properties Analysis
Physical Properties
Echinocandin B is typically presented as a white to off-white powder. It is soluble in dimethyl sulfoxide but has limited solubility in water, which poses challenges for oral administration.
Chemical Properties
Solubility: Poor water solubility limits bioavailability; modifications have been explored to enhance solubility.
Stability: Echinocandins are generally stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
Applications
Echinocandin B is widely used in clinical settings as a first-line treatment for invasive candidiasis and other systemic fungal infections due to its potent antifungal activity and favorable safety profile compared to older antifungal agents like amphotericin B.
Scientific Uses
Antifungal Therapy: Primarily used against Candida species and Aspergillus species.
Research Applications: Studied for potential modifications to improve efficacy, solubility, and reduce toxicity.
Biosynthetic Engineering: Investigated for genetic manipulation aimed at producing novel derivatives with enhanced therapeutic properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
E-6087 is a cyclooxygenase 2 (COX-2) inhibitor potentially for the treatment of osteoarthritis and pain. E-6087 significantly enhanced the response to radiation, reducing mean volume to 32% of tumors treated with radiation only. The combination treatment neither increased apoptosis of tumor cells or stromal cells nor affected tumor microvascular density. In vitro, E-6087 and its active metabolite did not affect clonogenic survival of GL261 cells or human umbilical vein endothelial cell after radiation. In vivo, however, there was a nonsignificant increase in Angiopoietin (Ang)-1 and Tie-2 mRNA levels and a decrease of Ang-2 mRNA levels after combination treatment.
E-6123 is a platelet activating factor inhibitor potentially for the treatment of asthma. E6123 inhibited PAF inhalation-induced bronchoconstriction in guinea pigs with an ED50 value (p.o.) of 1.3 micrograms/kg which was lower than those of other PAF-antagonists such as WEB2347 (ED50 = 26 micrograms/kg) and Y-24180 (ED50 = 12 micrograms/kg). E6123 significantly inhibited PAF inhalation-induced eosinophil infiltration into the bronchiole and trachea, and bronchial hyperreactivity in guinea pigs after oral administration at 1 and 10 micrograms/kg, respectively. E6123 inhibited the PAF-induced increase in intracellular free calcium ion concentration ([Ca2+]i) in guinea pig eosinophils with an IC50 value of 14 nM.
E6446 inhibits Toll-like receptor (TLR)7 and 9 signaling. E6446 works in a variety of human and mouse cell types and inhibits DNA-TLR9 interaction in vitro. When administered to mice, this compound suppress responses to challenge doses of cytidine-phosphate-guanidine (CpG)-containing DNA, which stimulates TLR9.
E64 is an epoxy monocarboxylic acid, a dicarboxylic acid monoamide, a member of guanidines and a L-leucine derivative. It has a role as a protease inhibitor, an antimalarial and an antiparasitic agent. It is a tautomer of an E64 zwitterion.
E6446 is a synthetic antagonist of nucleic acid-sensing TLRs. , In vitro, low doses of E6446 specifically inhibited the activation of human and mouse TLR9. Tenfold higher concentrations of this compound also inhibited the human TLR8 response to single-stranded RNA. In vivo, therapy with E6446 diminished the activation of TLR9 and prevented the exacerbated cytokine response observed during acute Plasmodium infection. Furthermore, severe signs of ECM, such as limb paralysis, brain vascular leak, and death, were all prevented by oral treatment with E6446.
Tasurgratinib is an inhibitor of the fibroblast growth factor (FGF)/fibroblast growth factor receptor (FGFR) pathway, with potential antineoplastic activity. Upon administration, tasurgratinib selectively interferes with the binding of FGF to FGFR through an as of yet not fully elucidated mechanism. This inhibits FGFR-mediated signaling and leads to both cell proliferation inhibition and cell death in FGFR-overexpressing tumor cells. FGFR is a receptor tyrosine kinase essential to tumor cell proliferation, differentiation, and survival; its expression is upregulated in many tumor cell types.